gamma-Secretase modulator 10

描述

Gamma-Secretase Modulator 10 (Compound 10) is a novel small-molecule pharmacological agent designed to allosterically modulate γ-secretase, a multi-subunit protease complex critical in amyloid precursor protein (APP) processing. Unlike traditional γ-secretase inhibitors, which block enzymatic activity entirely, Compound 10 selectively shifts the cleavage preference of γ-secretase, reducing production of the neurotoxic Aβ42 peptide while promoting shorter, less pathogenic Aβ variants like Aβ38 and Aβ37 . This mechanism preserves γ-secretase’s physiological functions, such as Notch signaling, thereby minimizing off-target toxicities associated with broad inhibition .

Preclinical studies demonstrate that Compound 10 significantly lowers Aβ42 levels in plasma and cerebrospinal fluid (CSF) without disrupting other γ-secretase substrates . Its synthetic pathway, though proprietary, follows established medicinal chemistry principles, emphasizing optimization for blood-brain barrier permeability and metabolic stability . Ongoing clinical trials aim to validate its safety and efficacy in Alzheimer’s disease (AD) patients, positioning it as a promising therapeutic candidate .

属性

分子式 |

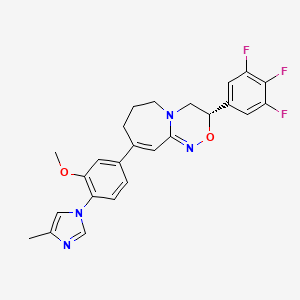

C25H23F3N4O2 |

|---|---|

分子量 |

468.5 g/mol |

IUPAC 名称 |

(3S)-9-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-3-(3,4,5-trifluorophenyl)-4,6,7,8-tetrahydro-3H-[1,2,4]oxadiazino[4,3-a]azepine |

InChI |

InChI=1S/C25H23F3N4O2/c1-15-12-32(14-29-15)21-6-5-17(10-22(21)33-2)16-4-3-7-31-13-23(34-30-24(31)11-16)18-8-19(26)25(28)20(27)9-18/h5-6,8-12,14,23H,3-4,7,13H2,1-2H3/t23-/m1/s1 |

InChI 键 |

JBNQYKISHRGLQY-HSZRJFAPSA-N |

手性 SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CC4=NO[C@H](CN4CCC3)C5=CC(=C(C(=C5)F)F)F)OC |

规范 SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CC4=NOC(CN4CCC3)C5=CC(=C(C(=C5)F)F)F)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Modulator 10 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

Formation of Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as alkyl halides, acyl chlorides, and amines.

Final Coupling: The final product is obtained through coupling reactions, such as Suzuki or Heck coupling, under specific conditions involving palladium catalysts and appropriate solvents

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

化学反应分析

Types of Reactions: Gamma-Secretase Modulator 10 undergoes various chemical reactions, including:

Oxidation: Oxidative transformations can modify specific functional groups, such as alcohols to ketones or aldehydes.

Reduction: Reduction reactions, such as hydrogenation, can convert double bonds or carbonyl groups to saturated compounds.

Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups on the core structure

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .

科学研究应用

Alzheimer's Disease Treatment

- Phase II Clinical Trials : Recent studies have shown that Gamma-Secretase Modulator 10 can effectively lower levels of Aβ42 in patients with mild cognitive impairment and early Alzheimer's disease. For instance, a Phase IIa study demonstrated significant reductions in Aβ42 levels after treatment with this modulator .

- Longitudinal Studies : In transgenic mouse models, chronic treatment with GSMs has resulted in decreased plaque burden and improved cognitive outcomes. These findings suggest that modulation rather than inhibition may provide a safer therapeutic approach .

Case Studies

Proteomic Profiling

Research utilizing proteomic techniques has identified various substrates processed by gamma-secretase, revealing insights into how GSMs interact at a molecular level. Studies employing stable isotope labeling with amino acids in cell culture (SILAC) have mapped out the specific substrates affected by GSM treatment, confirming that GSMs can selectively alter substrate processing without broadly inhibiting gamma-secretase activity .

Safety Profile

GSMs like this compound have been shown to possess a favorable safety profile compared to traditional gamma-secretase inhibitors. They do not significantly impact Notch signaling or other critical pathways associated with gamma-secretase activity, which minimizes potential side effects commonly observed with other therapeutic strategies .

作用机制

Gamma-Secretase Modulator 10 exerts its effects by selectively modulating the activity of gamma-secretase. It binds to the gamma-secretase complex and alters its cleavage specificity, reducing the production of the pathogenic amyloid-beta 42 peptide while sparing other essential substrates like the Notch receptor. This selective modulation is achieved through allosteric interactions that influence the enzyme’s conformation and substrate binding properties .

相似化合物的比较

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Compound 10 belongs to the γ-secretase modulator (GSM) class, which includes structurally diverse agents that allosterically alter protease activity. Key comparators include:

Key Findings:

- Compound 10 vs. E2212 : While E2212 demonstrated dual γ-secretase/PPARγ modulation, its NSAID backbone caused gastrointestinal toxicity, limiting clinical utility . Compound 10’s methoxypyridine scaffold avoids these issues while maintaining Aβ42-lowering efficacy .

- Compound 10 vs. LY-411575: LY-411575, a Notch-sparing inhibitor, shows higher potency (IC₅₀ 0.1 μM) but risks Notch pathway disruption at higher doses, unlike Compound 10’s allosteric mechanism .

- Structural Diversity : AZ4800 and BPN-15606 highlight the importance of chemical scaffolds in optimizing pharmacokinetics. AZ4800’s sulfonamide group enhances brain bioavailability, whereas BPN-15606’s imidazopyridine core enables low-dose efficacy .

Preclinical and Clinical Data

- Compound 10: In transgenic mouse models, 10 mg/kg/day reduced Aβ42 by 60% in CSF and 45% in cortical tissue without altering Notch-dependent thymocyte development .

- E2012 : An early GSM, E2012 reduced Aβ42 by 50% in Phase I but was discontinued due to poor solubility and off-target PPARγ activation .

- Dual Modulators : Compounds like 16 and 22 (from Hieke et al.) combine γ-secretase modulation with PPARγ agonism, achieving Aβ42 IC₅₀ values of 6.0 μM and 5.1 μM, respectively. However, their therapeutic window remains narrow compared to Compound 10 .

生物活性

Gamma-secretase modulators (GSMs) represent a promising therapeutic approach for Alzheimer's disease (AD) by selectively modulating the activity of gamma-secretase, an enzyme crucial in the production of amyloid beta (Aβ) peptides. Among these modulators, gamma-secretase modulator 10 (GSM-10) has garnered attention for its potential to reduce the production of neurotoxic Aβ42 while promoting the generation of shorter, less harmful Aβ forms.

GSM-10 operates by influencing the cleavage of amyloid precursor protein (APP) by gamma-secretase. Unlike traditional gamma-secretase inhibitors that completely block the enzyme's activity, GSMs like GSM-10 selectively enhance certain cleavage events. This modulation leads to a decrease in the production of longer, aggregation-prone Aβ species, particularly Aβ42, while increasing shorter forms such as Aβ37 and Aβ38. This shift is critical as Aβ42 is primarily implicated in AD pathology due to its propensity to form toxic aggregates.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of GSM-10:

- Selectivity and Efficacy : GSM-10 has been shown to effectively lower Aβ42 levels in vitro without significantly altering total Aβ production. This selectivity minimizes potential side effects associated with non-specific gamma-secretase inhibition, such as disturbances in Notch signaling pathways, which are critical for various physiological processes .

- Cellular Impact : In cellular models derived from AD patients' induced pluripotent stem cells (iPSCs), GSM-10 was observed to maintain transcriptional balance while effectively reducing Aβ42 levels. This suggests that GSM-10 does not induce significant gene expression changes that could lead to adverse effects, a common issue with other classes of Aβ-modulating drugs .

- In Vivo Studies : Experimental studies using animal models have demonstrated that GSM-10 can modulate Aβ levels effectively in vivo, providing further evidence of its therapeutic potential. For instance, administration of GSM-10 resulted in a favorable increase in the ratio of shorter Aβ forms compared to longer ones .

Case Studies and Clinical Implications

Case Study 1: Efficacy in Animal Models

In a study examining the effects of GSM-10 on transgenic mouse models of AD, treatment with GSM-10 led to a significant reduction in brain levels of Aβ42 and an increase in Aβ37. Behavioral assessments indicated improvements in cognitive function compared to untreated controls, suggesting that modulation rather than inhibition may offer a more effective strategy for managing AD symptoms .

Case Study 2: Comparison with Other Modulators

When compared to other GSMs like BMS-932481 and PF-06648671, GSM-10 exhibited a more favorable side effect profile while achieving similar reductions in Aβ42 levels. This highlights its potential as a safer alternative for chronic treatment strategies aimed at delaying the onset of AD .

Table 1: Comparative Efficacy of Gamma-Secretase Modulators

| Compound | Effect on Aβ42 | Effect on Aβ37 | Side Effects |

|---|---|---|---|

| GSM-10 | Decreased | Increased | Minimal |

| BMS-932481 | Decreased | Increased | Liver toxicity |

| PF-06648671 | Decreased | Increased | None reported |

Table 2: Summary of In Vivo Findings

常见问题

Q. What is the mechanism by which gamma-secretase modulator 10 (GSM-10) alters amyloid-beta (Aβ) peptide production?

GSM-10 modulates gamma-secretase activity to shift cleavage of the amyloid precursor protein (APP), reducing pathogenic Aβ42 while increasing shorter, less toxic Aβ38/40 species. This is achieved by binding to the gamma-secretase complex and altering substrate processing without fully inhibiting enzymatic activity, as demonstrated in mouse models and in vitro assays . Researchers should validate Aβ profiles using techniques like ELISA or immunoblotting to quantify specific Aβ isoforms.

Q. What experimental models are commonly used to evaluate GSM-10 efficacy and pharmacokinetics?

- In vitro: Recombinant gamma-secretase assays and cell lines (e.g., HEK293 expressing APP) assess cleavage specificity. Detergent concentrations (e.g., CHAPSO) and lipid composition (e.g., phosphatidylcholine) must be optimized to mimic physiological conditions .

- In vivo: Transgenic mouse models (e.g., APP/PS1) are used for pharmacokinetic studies. Key parameters include oral bioavailability, brain penetration, and metabolite profiling, as detailed in synthetic chemistry protocols for GSM-10 derivatives .

Q. What structural features of GSM-10 are critical for its modulatory activity?

GSM-10 belongs to a novel structural class with distinct pharmacophores identified via structure-activity relationship (SAR) studies. Key features include a central aromatic core and polar side chains that enhance binding to gamma-secretase’s allosteric sites. Synthetic protocols for analogs (e.g., compounds 10–12) highlight modifications that retain potency while improving metabolic stability .

Advanced Research Questions

Q. How can cryo-electron microscopy (cryo-EM) resolve GSM-10’s interaction with gamma-secretase?

Cryo-EM structures of gamma-secretase bound to modulators (e.g., GSM-10) reveal conformational changes in presenilin and nicastrin subunits. These studies identify binding pockets distinct from inhibitor sites, enabling rational design of selective modulators. Researchers should compare apo and ligand-bound structures at <4Å resolution to map critical interactions .

Q. How do lipid microenvironments and detergents influence GSM-10’s effects on Aβ profiles?

Lipid composition (e.g., sphingomyelin) enhances gamma-secretase activity, while detergents like CHAPSO alter cleavage specificity. For example, 0.25% CHAPSO increases Aβ42 production by ~100%, requiring careful optimization in assays. Researchers should pre-treat substrates with SDS to assess cleavage shifts (e.g., Aβ42→Aβ40) and validate findings across multiple lipid systems .

Q. What strategies ensure GSM-10 selectively targets APP over Notch signaling?

Notch-sparing activity is validated using dual-reporter assays (e.g., APP-C99 and NotchΔE substrates). GSM-10’s preferential reduction of Aβ42 without affecting Notch intracellular domain (NICD) production is linked to its modulation of substrate docking rather than catalytic inhibition. Cross-reactivity risks are assessed via transcriptomic analysis of Notch target genes (e.g., Hes1) .

Q. How can pharmacokinetic challenges in GSM-10 delivery be addressed?

GSM-10’s brain bioavailability is limited by efflux transporters (e.g., P-glycoprotein). Strategies include prodrug formulations (e.g., ester derivatives) and co-administration with efflux inhibitors. Pharmacokinetic studies in mice recommend monitoring plasma-to-brain ratios and metabolite accumulation using LC-MS/MS .

Q. How should contradictory data between in vitro and in vivo studies be reconciled?

Discrepancies in Aβ modulation may arise from differences in substrate localization (e.g., membrane-embedded vs. soluble APP). Researchers should use orthogonal assays:

- In vitro: Cell-free gamma-secretase assays with purified substrates.

- In vivo: Microdialysis to measure interstitial fluid Aβ dynamics. Cross-validation with positron emission tomography (PET) tracers (e.g., [11C]PiB) ensures translational relevance .

Key Methodological Recommendations

- Assay Design: Include lipid bilayers and physiological detergents to mimic in vivo conditions .

- Data Validation: Use mass spectrometry for Aβ isoform quantification and RNA-seq for Notch pathway analysis .

- Structural Studies: Combine cryo-EM with molecular dynamics simulations to predict modulator binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。